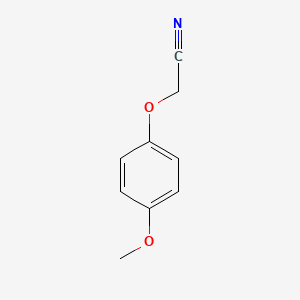

4-Methoxyphenoxyacetonitrile

概要

説明

4-Methoxyphenoxyacetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as 4-Methoxybenzyl cyanide. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

4-Methoxyphenoxyacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of 4-methoxybenzyl chloride and sodium cyanide in the presence of a phase transfer catalyst. This reaction is carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and efficiency.

化学反応の分析

Types of Reactions

4-Methoxyphenoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 4-Methoxyphenylmethanamine.

Substitution: Various substituted phenoxyacetonitriles depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

4-Methoxyphenoxyacetonitrile has been identified as a significant compound in the field of regenerative medicine, particularly in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). Research indicates that derivatives of this compound can enhance the expression of Oct3/4, a crucial transcription factor for maintaining pluripotency in stem cells.

Case Study: Induction of Pluripotency

A study demonstrated that a specific derivative, termed O4I1, significantly increased Oct3/4 expression in human somatic cells. This enhancement implies potential applications in regenerative therapies, providing a chemical alternative to traditional methods that utilize viral transduction for iPSC generation .

Nanotechnology and Material Science

The compound's phenolic structure allows it to be utilized in phenolic-enabled nanotechnology (PEN), which focuses on synthesizing nanoparticles with specific properties for biomedical applications. The unique physiochemical properties of phenolic compounds facilitate their use in creating nanohybrid materials that can be employed in drug delivery systems, biosensing, and bioimaging.

Application: Particle Engineering

Research highlights the use of phenolic compounds, including this compound, in engineering nanoparticles with controlled size and surface chemistry. This capability is vital for developing effective therapeutic agents and diagnostic tools .

Chemical Synthesis

This compound serves as an intermediate in various chemical syntheses. Its derivatives are involved in the production of other biologically active compounds through processes such as epoxidation and cyanation.

Example: Synthesis Pathways

The synthesis of 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile is one notable application where this compound acts as a precursor. The reaction involves treatment with cyanation agents under controlled conditions to yield high-purity products .

作用機序

The mechanism of action of 4-Methoxyphenoxyacetonitrile depends on its specific application. In general, it acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The methoxy and nitrile groups play crucial roles in its reactivity and interaction with other molecules.

類似化合物との比較

4-Methoxyphenoxyacetonitrile can be compared with other similar compounds such as:

4-Methoxyphenylacetonitrile: Similar structure but lacks the phenoxy group.

4-Methoxybenzonitrile: Lacks the acetonitrile group.

4-Methoxybenzyl chloride: Contains a chloride group instead of the nitrile group.

The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in chemical syntheses.

生物活性

4-Methoxyphenoxyacetonitrile, also known as 2-(4-methoxyphenyl)acetonitrile, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

- Molecular Formula : C₉H₉NO

- Molecular Weight : 147.18 g/mol

- CAS Number : 104-47-2

- Physical State : Colorless to yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water (10 g/L at 20°C) .

1. Induction of Pluripotency

One of the most significant findings regarding this compound is its role in enhancing the expression of Oct3/4, a critical transcription factor for maintaining pluripotency in stem cells. In a high-throughput screening campaign, this compound was identified as a potent inducer of Oct3/4 expression in human somatic cells, suggesting its potential utility in regenerative medicine and the generation of induced pluripotent stem cells (iPSCs) .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, making it a candidate for further development as an antibiotic agent .

3. Photoluminescent Properties

Research has shown that derivatives of this compound can possess photoluminescent properties. For instance, compounds synthesized from this nitrile have been reported to exhibit strong photoluminescence, which could be harnessed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

The biological activities of this compound can be attributed to several mechanisms:

- Transcriptional Activation : The compound enhances the transcriptional activity of Oct3/4, facilitating the reprogramming of somatic cells into pluripotent states .

- Antimicrobial Mechanism : Its antimicrobial effects are likely due to the disruption of bacterial cell integrity and interference with metabolic pathways essential for bacterial growth .

- Photophysical Interactions : The photoluminescent behavior may arise from excimer formation in solid-state conditions, leading to unique emission characteristics that can be exploited in material science .

Case Study 1: Induction of Pluripotency

In a study published by researchers utilizing high-throughput screening methods, this compound was tested for its ability to induce pluripotency in human fibroblasts. The results indicated that treatment with this compound led to a significant increase in Oct3/4 levels compared to control groups, demonstrating its potential as a small molecule alternative to traditional reprogramming methods .

| Treatment Group | Oct3/4 Expression Level |

|---|---|

| Control | Low |

| This compound | High |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of various arylacetonitriles, this compound was found to inhibit the growth of Staphylococcus aureus effectively. The study outlined the minimum inhibitory concentration (MIC) required for significant bacterial growth inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 4-Methoxyphenoxyacetonitrile with high purity?

The synthesis of this compound can be optimized via nitrile hydrolysis of intermediates such as p-methoxyphenylacetonitrile under controlled acidic or basic conditions. Reaction parameters like temperature (80–100°C) and catalyst selection (e.g., sulfuric acid or NaOH) significantly influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound from byproducts .

Q. How can researchers validate the structural identity of this compound?

Comprehensive spectroscopic characterization is essential:

- NMR : Analyze and spectra to confirm methoxy (–OCH), phenoxy (–O–C), and nitrile (–C≡N) groups.

- FT-IR : Identify characteristic peaks for C≡N (~2240 cm) and aromatic C–O (~1250 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in tightly sealed containers in cool, dry conditions, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

- Multi-Technique Cross-Validation : Combine - HSQC/HMBC NMR to confirm connectivity.

- Isotopic Labeling : Use -labeled nitriles to trace unexpected peaks in MS .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational/electronic profiles .

Q. What methodologies enable trace-level detection of this compound in biological matrices?

Solid-phase extraction (SPE) coupled with HPLC–MS/MS is optimal. Key steps:

- SPE : Use C18 cartridges to concentrate the analyte from urine or plasma.

- Chromatography : Employ reverse-phase columns (e.g., C18) with gradient elution (acetonitrile/water + 0.1% formic acid).

- MS/MS : Monitor transition ions (e.g., m/z 164 → 133 for fragmentation) with deuterated internal standards (e.g., d-labeled analogs) to correct matrix effects .

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

Regioselectivity is governed by electronic and steric factors. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature : Lower temperatures (0–25°C) favor kinetically controlled pathways. Mechanistic studies using -labeling can track oxygen transfer in phenoxy groups .

Q. What strategies mitigate degradation of this compound during long-term storage?

Degradation via hydrolysis or oxidation can be minimized by:

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel).

- Inert Atmosphere : Store under argon or nitrogen to prevent moisture/oxygen exposure.

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce photolytic cleavage .

Q. Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to ensure reproducibility.

- Contradictory Evidence : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and validate with independent synthetic batches .

- Ethical Compliance : Adhere to institutional safety guidelines and waste disposal protocols for nitriles .

特性

IUPAC Name |

2-(4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNADCCRKYFVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342184 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-12-4 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。